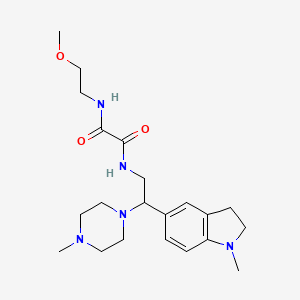
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C19H26N4O3, and it features an oxalamide backbone linked to a methoxyethyl group and an indolin-piperazine moiety.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Receptor Modulation : The indolin and piperazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in anxiety and mood regulation.
- Enzyme Inhibition : Similar oxalamide derivatives have shown inhibitory effects on specific enzymes, which could be relevant for therapeutic applications in conditions such as depression or anxiety disorders .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Neuropharmacological Effects
Studies have indicated that compounds with similar structures can exhibit anxiolytic and antidepressant effects. For instance, modifications of oxalamide derivatives have been linked to significant reductions in anxiety-like behaviors in animal models .
2. Antimicrobial Properties
Some oxalamide derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might also possess similar properties. This activity is typically evaluated using minimum inhibitory concentration (MIC) assays.
3. Cardiovascular Effects
Research on related compounds has shown potential cardiovascular benefits, including modulation of blood pressure and heart rate. These effects are often assessed using isolated heart models to determine perfusion pressure changes .
Case Studies
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Wu et al. (1999) | Benzene sulfonamide | Cardiovascular | Indicated changes in perfusion pressure in isolated hearts. |
| Tilton et al. (2000) | Sulfonamide derivative | Antihypertensive | Attenuated pulmonary hypertension in rats. |
| Mahanthesh et al. (2020) | Oxalamide derivative | Antibacterial | Showed promising results against Gram-positive bacteria. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for assessing its safety profile.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-Life | TBD |
| Metabolic Pathways | TBD |
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














